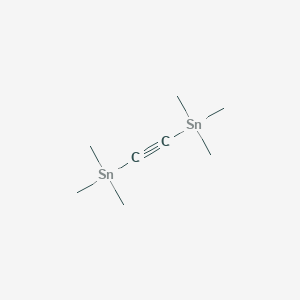

Bis(trimethylstannyl)acetylene

Description

Significance of Organometallic Compounds in Advanced Chemical Synthesis and Materials Science

Organometallic compounds, defined by the presence of at least one bond between a carbon atom and a metal, represent a critical intersection of organic and inorganic chemistry. solubilityofthings.comnumberanalytics.comwikipedia.org Their importance stems from their unique reactivity, which allows them to facilitate chemical transformations that are otherwise difficult or inefficient. mt.com In advanced chemical synthesis, organometallics are indispensable reagents and catalysts. wikipedia.orgiitk.ac.in They are central to numerous cross-coupling reactions—such as the Suzuki, Heck, and Sonogashira reactions—which are fundamental for creating new carbon-carbon bonds, a cornerstone of modern organic synthesis for producing pharmaceuticals, agrochemicals, and other fine chemicals. wikipedia.orgsolubilityofthings.comacs.org

In materials science, organometallic compounds serve as key precursors for creating advanced materials with tailored electronic, optical, and magnetic properties. solubilityofthings.comsolubilityofthings.com They are used in the synthesis of polymers, nanoparticles, and thin films. numberanalytics.comgeeksforgeeks.org For example, organometallic catalysts are employed in polymerization processes to produce plastics with specific functionalities, and they are used as precursors in the fabrication of semiconductor nanoparticles and organic light-emitting diodes (OLEDs). solubilityofthings.comiitkgp.ac.inamericanelements.com The ability to tune the organic and metallic components allows for precise control over the properties of the resulting materials, driving innovation in electronics, energy, and nanotechnology. solubilityofthings.comiitkgp.ac.in

Overview of Organostannylacetylenes as Precursors and Reagents

Organostannylacetylenes, a class of compounds that includes Bis(trimethylstannyl)acetylene, are characterized by having one or more tin atoms bonded to an acetylenic carbon. These compounds are particularly valued as precursors and reagents in organic synthesis. americanelements.com Their utility largely revolves around the reactivity of the carbon-tin (C-Sn) bond, which readily participates in transmetalation reactions.

This reactivity makes them excellent substrates in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. nih.gov In these reactions, the stannyl (B1234572) group is exchanged for a variety of organic groups, allowing for the formation of new carbon-carbon bonds under relatively mild conditions. For instance, Bis(tributylstannyl)acetylene (B1583220), a related compound, is used to synthesize novel alkyne-linked conjugated polymers and versatile coupling intermediates. nih.gov The presence of the acetylene (B1199291) unit also allows for further functionalization, making these compounds valuable building blocks for constructing complex molecular architectures, functionalized nanomaterials, and organometallic frameworks. chemimpex.comsmolecule.com

Historical Context and Evolution of Research on this compound

While the study of organometallic compounds dates back to the 19th century, research on specific and highly functional reagents like this compound is a more modern development, driven by the need for versatile and efficient synthetic tools. numberanalytics.com Early research focused on the fundamental synthesis and characterization of such compounds. Over time, the focus has evolved significantly as new synthetic methodologies have been developed.

The evolution of research on this compound is closely tied to the rise of palladium-catalyzed cross-coupling chemistry. Its utility as a readily available, solid starting material has made it a popular choice for introducing an acetylene or a substituted acetylene moiety into organic molecules. scispace.com Research has demonstrated its application as a precursor for preparing other highly reactive acetylenes. For example, it reacts with trifluoroacetic anhydride (B1165640) to form 1-trifluoroacetyl-2-trimethylstannylacetylene, a useful dienophile in Diels-Alder reactions. rsc.org More complex applications have also been explored, such as its reaction with diborane (B8814927) derivatives to create novel borylated ethenes and its use in the synthesis of organometallic complexes containing other metals like cobalt and zirconium. researchgate.netresearchgate.netresearchgate.net This progression from a simple organotin compound to a key building block in complex molecular and materials synthesis highlights its enduring importance in the field.

Scope and Academic Relevance of this compound Studies

The academic relevance of this compound is broad, spanning fundamental organometallic chemistry, synthetic methodology development, and materials science. americanelements.com In fundamental research, it serves as a model compound for studying the structure, bonding, and reactivity of organotin compounds and bimetallic systems. researchgate.netresearchgate.net Electron diffraction studies, for example, have been used to analyze its molecular structure in detail. researchgate.net

In synthetic chemistry, its primary relevance lies in its role as a versatile building block. It is frequently used to synthesize disubstituted acetylenes with high control. Research has shown its utility in preparing highly activated acetylenes for [2+2]-cycloaddition reactions, demonstrating its role in constructing complex carbocyclic frameworks. scispace.com Furthermore, it is a key component in the synthesis of group 4 metallocene complexes, which are themselves important catalysts and reagents. nih.gov The compound's ability to act as a source for the C₂ unit in the construction of larger conjugated systems makes it relevant for the synthesis of organic semiconductors and other functional materials. google.com The continuous discovery of new reactions and applications for this compound ensures its ongoing academic and research significance.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2117-50-2 | sigmaaldrich.comscbt.com |

| Molecular Formula | C₈H₁₈Sn₂ | sigmaaldrich.comscbt.com |

| Molecular Weight | 351.65 g/mol | sigmaaldrich.comscbt.com |

| Appearance | White to off-white powder or crystalline powder | chemdad.comereztech.com |

| Melting Point | 59-61 °C | sigmaaldrich.comchemicalbook.com |

| IUPAC Name | trimethyl[2-(trimethylstannyl)ethynyl]stannane | americanelements.comereztech.com |

| Synonyms | 1,2-Ethynediylbis[trimethylstannane], Ethynylenebis[trimethyl]tin | sigmaaldrich.comscbt.com |

Table 2: Spectroscopic Data References for this compound

| Spectroscopy Type | Research Context | Source(s) |

| NMR Spectroscopy | Used for constitutional confirmation in reaction products. | researchgate.netrsc.org |

| Mass Spectrometry | Used to derive the constitution of reaction products. | researchgate.netrsc.org |

| Vibrational Spectroscopy (IR) | Used in conjunction with electron diffraction data for structural refinement. | connectedpapers.com |

| Electron Diffraction | Employed for detailed analysis of molecular structure and internal rotation. | researchgate.net |

Structure

2D Structure

Propriétés

IUPAC Name |

trimethyl(2-trimethylstannylethynyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2.6CH3.2Sn/c1-2;;;;;;;;/h;6*1H3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDIFRACRLLNHOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sn](C)(C)C#C[Sn](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Sn2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175409 | |

| Record name | Ethynylenebis(trimethylstannane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2117-50-2 | |

| Record name | 1,1′-(1,2-Ethynediyl)bis[1,1,1-trimethylstannane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2117-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethynylenebis(trimethylstannane) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002117502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethynylenebis(trimethylstannane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethynylenebis[trimethylstannane] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Structural Elucidation of Bis Trimethylstannyl Acetylene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of bis(trimethylstannyl)acetylene, providing detailed information about the carbon, proton, and tin environments within the molecule.

The ¹³C NMR spectrum of this compound and its close analogs provides distinct signals for the methyl and acetylenic carbons. In a structurally similar compound, 2,5-bis[(trimethylstannyl)ethynyl]thiophene, the methyl carbons (–CH₃) resonate at approximately -7.68 ppm, while the acetylenic carbons (–C≡C–) appear as two signals at 99.66 ppm and 100.65 ppm. acs.org For 1,8-bis(trimethylstannyl)octa-1,7-diyne, another related derivative, the methyl carbon signal is observed at -8.3 ppm and the acetylenic carbon signal is found at 110.4 ppm. semanticscholar.org The high-field shift (negative ppm value) of the methyl carbons is characteristic of methyl groups attached to a heavy atom like tin. The acetylenic carbon signals are observed in the typical downfield region for sp-hybridized carbons. Furthermore, coupling between the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) and the ¹³C nuclei provides valuable structural information.

Table 1: Representative ¹³C NMR Chemical Shifts for this compound Analogs

| Functional Group | Chemical Shift (δ) in ppm | Compound |

|---|---|---|

| -C H₃ | -7.68 | 2,5-bis[(trimethylstannyl)ethynyl]thiophene acs.org |

| -C H₃ | -8.3 | 1,8-bis(trimethylstannyl)octa-1,7-diyne semanticscholar.org |

| -C ≡C-Sn | 99.66, 100.65 | 2,5-bis[(trimethylstannyl)ethynyl]thiophene acs.org |

This table is interactive. Click on the headers to sort the data.

The ¹H NMR spectrum of this compound is characterized by its simplicity, showing a single sharp resonance for the 18 equivalent protons of the two trimethylstannyl groups. In a closely related compound, 1,8-bis(trimethylstannyl)octa-1,7-diyne, this signal appears at 0.16 ppm (in C₆D₆). semanticscholar.org For 2,5-bis[(trimethylstannyl)ethynyl]thiophene, the singlet for the trimethylstannyl protons is observed at 0.34 ppm (in CDCl₃). acs.org The signal is typically flanked by satellite peaks resulting from coupling to the magnetically active ¹¹⁷Sn and ¹¹⁹Sn isotopes, which provides definitive evidence for the Sn-C bond.

Table 2: ¹H NMR Chemical Shifts for the Trimethylstannyl Protons in this compound Analogs

| Compound | Solvent | Chemical Shift (δ) in ppm |

|---|---|---|

| 1,8-bis(trimethylstannyl)octa-1,7-diyne semanticscholar.org | C₆D₆ | 0.16 |

This table is interactive. Click on the headers to sort the data.

¹¹⁹Sn NMR spectroscopy is a direct and sensitive method for probing the electronic environment of the tin nucleus. researchgate.net For organotin acetylides, the chemical shifts are influenced by the substituents on the acetylenic carbons. researchgate.net In derivatives like 1,8-bis(trimethylstannyl)octa-1,7-diyne, the ¹¹⁹Sn chemical shift is reported at -73.2 ppm. semanticscholar.org For 1,8-bis[(trimethylstannyl)ethynyl]anthracene, the signal appears at -63.15 ppm. rsc.org These values are within the expected range for this class of compounds and are sensitive to long-range electronic effects through the π-system. researchgate.net

Table 3: ¹¹⁹Sn NMR Chemical Shifts for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm |

|---|---|---|

| 1,8-Bis[(trimethylstannyl)ethynyl]anthracene rsc.org | CDCl₃ | -63.15 |

This table is interactive. Click on the headers to sort the data.

Mass Spectrometry Techniques

Mass spectrometry is employed to confirm the molecular weight and to study the fragmentation patterns of this compound and its derivatives.

GC-MS is a powerful tool for assessing the purity of volatile compounds like this compound and its derivatives. acs.org The technique separates impurities before the sample enters the mass spectrometer, which provides a clean mass spectrum of the target compound. The electron impact (EI) mass spectrum of related compounds, such as 1,8-bis[(trimethylstannyl)ethynyl]anthracene, shows characteristic fragmentation patterns. A common fragmentation pathway is the loss of a methyl group ([M-CH₃]⁺), which is often observed as a prominent peak. rsc.org The isotopic distribution pattern for tin, with its multiple naturally occurring isotopes, provides a clear signature for tin-containing fragments in the mass spectrum. It has been noted that some stannyl (B1234572) acetylenes may undergo partial decomposition during GC analysis.

Vibrational Spectroscopy

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify characteristic functional groups, particularly the carbon-carbon triple bond (C≡C).

For this compound, a molecule with a center of inversion (D₃d symmetry), the C≡C stretching mode is expected to be infrared inactive but Raman active according to the mutual exclusion principle. However, in the solid state or if the molecular symmetry is lowered, a weak IR absorption may be observed. In the IR spectrum of the similar, but less symmetrical compound 1,8-bis(trimethylstannyl)octa-1,7-diyne, a medium intensity band for the C≡C stretch is observed at 2147 cm⁻¹. semanticscholar.org The Raman spectrum is particularly important for this class of molecules, as the symmetrical C≡C stretch gives rise to a strong and sharp signal. For a related dirhenium carbonyl complex containing a C≡C bridge, the Raman signal for this bond appears at 2002 cm⁻¹. thieme-connect.de Another characteristic vibration is the symmetric Sn-CH₃ deformation, which has been identified in the IR spectrum of a related compound at 1195 cm⁻¹. mit.edu

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,5-bis[(trimethylstannyl)ethynyl]thiophene |

| 1,8-bis(trimethylstannyl)octa-1,7-diyne |

| 1,8-Bis[(trimethylstannyl)ethynyl]anthracene |

| o-bis(trimethyltin)benzenes |

This table is interactive. Click on the header to sort the data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a important tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the study of this compound, IR spectroscopy is utilized to confirm the presence of key structural features. The geometry and force fields of the this compound molecule have been analyzed, corresponding to a conformer with D-3d symmetry, which represents a minimum total energy state. researchgate.net

The vibrational spectra of this compound and its isotopomers have been subject to detailed analysis. researchgate.net This analysis is supported by the scaling of quantum-chemical force fields to interpret the experimental data accurately. researchgate.net A key vibration for this molecule is the stretching of the carbon-carbon triple bond (C≡C). While a complete spectral data table is not detailed in the provided sources, the analysis of these vibrational spectra is a crucial component in confirming the molecular structure alongside other methods. researchgate.net

Advanced Structural Analysis

Advanced analytical techniques provide precise data on the three-dimensional arrangement of atoms within this compound, revealing subtle details about its structure in both the gas and solid phases.

Electron Diffraction for Gas-Phase Molecular Structures

Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds. Several studies have focused on the gas-phase structure of this compound, Me₃SnC≡CSnMe₃. rsc.orgchemicalbook.com These investigations provide precise measurements of bond lengths and angles for the molecule in a state free from intermolecular forces that are present in the solid phase.

The analysis of electron diffraction data for this compound was conducted within the framework of a one-dimensional dynamic model, which considers the free internal rotation of the trimethylstannyl (SnMe₃) groups around the linear Sn−C≡C−Sn axis. ereztech.com The key structural parameters determined from these studies are presented below.

Table 1: Selected Gas-Phase Geometric Parameters of this compound from Electron Diffraction

| Parameter | Value (Å or °) | Reference |

|---|---|---|

| Bond Lengths (Å) | ||

| C≡C | 1.239 (3) | ereztech.com |

| Si-C≡ | 1.841 (4) | ereztech.com |

| Si-C(H₃) | 1.877 (4) | ereztech.com |

| C-H (average) | 1.108 (3) | ereztech.com |

To enhance the accuracy of structures derived from GED data, advanced computational methods are employed. One such method involves accounting for the nonlinear relationships between the Cartesian coordinates of atoms and the internal vibrational coordinates of the molecule. researchgate.netereztech.com This approach corrects for vibrational effects, which can influence the measured internuclear distances.

The analysis for related compounds like bis(trimethylsilyl)acetylene (B126346) involved calculating root-mean-square amplitudes and harmonic shrinkage corrections at the level of first-order perturbation theory (termed h1). ereztech.com It was found that the resulting rh1 (B1679322) parameter values provide a much better approximation of the true equilibrium geometry compared to traditional analysis schemes. ereztech.com This sophisticated analysis, which has also been applied to this compound, allows for a more refined and accurate determination of its molecular structure in the gas phase. researchgate.netuni.lu

Reactivity and Mechanistic Investigations of Bis Trimethylstannyl Acetylene

Electrophilic and Nucleophilic Transformations at the Alkyne Moiety

The electron-rich nature of the π-system in bis(trimethylstannyl)acetylene makes it susceptible to attack by electrophiles. The trimethylstannyl groups, being electropositive, can influence the regioselectivity of such additions. Electrophilic addition reactions to alkynes generally proceed through the formation of a vinyl cation intermediate. In the case of this compound, the attack of an electrophile (E+) would lead to a stannyl-substituted vinyl cation. The stability of this intermediate is a key factor in determining the reaction's feasibility and outcome.

Conversely, the alkyne moiety can also be subject to nucleophilic attack, particularly when activated by a suitable catalyst or when reacting with highly reactive nucleophiles like organolithium reagents. wikipedia.org The addition of a nucleophile to one of the acetylenic carbons would generate a vinyl anion, which can then be trapped by an electrophile. The presence of the two bulky trimethylstannyl groups can sterically hinder the approach of nucleophiles.

In some instances, the trimethylstannyl group itself can act as a leaving group in nucleophilic substitution-type reactions at the sp-hybridized carbon, especially in the presence of a suitable activating agent. This reactivity expands the synthetic utility of this compound beyond simple addition reactions.

Cross-Coupling Reactions

This compound is an excellent substrate for metal-catalyzed cross-coupling reactions, which are fundamental processes for the formation of carbon-carbon bonds.

The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide or triflate. wikipedia.org this compound can readily participate in Stille-type couplings, where one or both of the trimethylstannyl groups are transferred. researchgate.net The generally accepted mechanism for the Stille coupling involves a catalytic cycle that includes three main steps: oxidative addition, transmetalation, and reductive elimination.

Catalytic Cycle of the Stille Reaction:

| Step | Description |

|---|---|

| Oxidative Addition | The active Pd(0) catalyst oxidatively adds to the organic halide (R-X) to form a Pd(II) intermediate. |

| Transmetalation | The organic group from the organostannane (in this case, the trimethylstannylacetylenyl group) is transferred to the palladium center, displacing the halide. |

| Reductive Elimination | The two organic groups on the palladium complex are coupled, and the C-C bond is formed, regenerating the Pd(0) catalyst. |

This reaction is highly valued for its tolerance of a wide range of functional groups. By controlling the stoichiometry of the reactants, it is possible to achieve either mono- or di-substitution on the acetylene (B1199291) core. For instance, reacting this compound with one equivalent of an aryl iodide would predominantly yield the mono-arylated product, (trimethylstannyl)(aryl)acetylene. Subsequent reaction with a different aryl iodide can then lead to unsymmetrical diarylacetylenes.

In cross-coupling reactions involving unsymmetrically substituted bis-stannylated acetylenes, the question of regioselectivity arises. For the symmetrical this compound, the initial coupling occurs at either stannylated carbon without preference. However, if the first coupling introduces a substituent that electronically or sterically differentiates the two ends of the original alkyne, the second coupling can exhibit regioselectivity. For example, the electronic nature of the first substituent can influence the rate of the subsequent transmetalation step for the remaining trimethylstannyl group.

Stereoselectivity is a crucial aspect when the cross-coupling reaction leads to the formation of stereoisomers. While the alkyne itself is linear, the geometry of the newly formed double bonds in the products of subsequent reactions is of importance. Stille cross-coupling reactions are generally known to proceed with retention of configuration of the vinyl halide or triflate coupling partner. When this compound is used to form vinylstannanes that then undergo further coupling, the stereochemistry of the resulting alkene is determined by the geometry of the vinylstannane intermediate. Stereospecific cross-coupling reactions have been developed for enantioenriched secondary alkyltin nucleophiles, demonstrating the potential for high stereofidelity in these transformations. cuny.edu

Cycloaddition Reactions

The carbon-carbon triple bond of this compound can act as a dienophile or a dipolarophile in cycloaddition reactions, providing a pathway to various cyclic and heterocyclic systems.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. This compound can function as a dienophile in these reactions. For example, its reaction with α-pyrones at high temperatures leads to the formation of benzene (B151609) derivatives substituted with two trimethylstannyl groups, following an initial Diels-Alder adduct formation and subsequent elimination of carbon dioxide. psgcas.ac.inresearchgate.net This approach has been utilized to synthesize various ortho-disubstituted bis(trimethylstannyl)benzene derivatives. psgcas.ac.inresearchgate.net

Examples of Diels-Alder Reactions with this compound:

| Diene | Product | Conditions |

|---|---|---|

| α-Pyrone | 1,2-Bis(trimethylstannyl)benzene | Refluxing Bromobenzene psgcas.ac.in |

| Substituted α-Pyrones | Substituted 1,2-Bis(trimethylstannyl)benzenes | High Temperature researchgate.net |

While specific studies detailing the reaction of this compound with highly chlorinated cyclopentadienes such as hexachlorocyclopentadiene (B6142220) are not extensively documented in the readily available literature, the general reactivity patterns of Diels-Alder reactions suggest that such a reaction would be feasible. Hexachlorocyclopentadiene is an electron-deficient diene and would be expected to react with electron-rich dienophiles. The trimethylstannyl groups on the acetylene are generally considered to be weakly electron-donating or sterically hindering, which might affect the reaction rate. The expected product would be a bicyclic adduct with two bridgehead trimethylstannyl groups and a heavily chlorinated framework. The harsh conditions often required for Diels-Alder reactions with less reactive components might be necessary to drive this transformation.

Diels-Alder Reactions with Dienophiles

Reactions with Alpha-Pyrones to Form Aromatic Systems

The Diels-Alder reaction provides a powerful method for the synthesis of cyclic compounds. In this context, this compound can function as a dienophile, reacting with α-pyrones, which act as dienes. The reaction mechanism proceeds through a [4+2] cycloaddition to form a bicyclic intermediate. This adduct is typically unstable and readily undergoes a retro-Diels-Alder reaction, extruding a molecule of carbon dioxide (CO₂). The elimination of CO₂ is a key driving force for the reaction, leading to the formation of a stable aromatic ring. The resulting product is a 1,2-bis(trimethylstannyl)-substituted benzene derivative. This transformation is a synthetically useful method for accessing highly substituted aromatic systems. While the general pathway is established for acetylenic dienophiles, specific studies detailing the reaction conditions and yields for this compound with various α-pyrones are not extensively detailed in readily available literature.

Other Cycloaddition Pathways and Their Products

Beyond the Diels-Alder reaction with α-pyrones, this compound participates in other cycloaddition pathways, notably with 1,2,4,5-tetrazines. This reaction is an example of an inverse-electron-demand Diels-Alder reaction, where the electron-poor tetrazine acts as the diene and the acetylene derivative serves as the dienophile.

The reaction proceeds as follows:

A [4+2] cycloaddition occurs between the 1,2,4,5-tetrazine (B1199680) and this compound to form an unstable bicyclic adduct.

This intermediate rapidly eliminates a molecule of dinitrogen (N₂).

The resulting dihydropyridazine (B8628806) aromatizes to furnish a stable pyridazine (B1198779) ring.

When 3,6-disubstituted-1,2,4,5-tetrazines are used, this reaction provides a direct route to 4,5-bis(trimethylstannyl)-substituted pyridazines. These products are valuable intermediates in organic synthesis, as the trimethylstannyl groups can be readily substituted in subsequent cross-coupling reactions, allowing for the introduction of a wide variety of functional groups.

The table below summarizes a representative example of this cycloaddition reaction.

| Diene | Dienophile | Product | Ref. |

| 3,6-Diphenyl-1,2,4,5-tetrazine | This compound | 3,6-Diphenyl-4,5-bis(trimethylstannyl)pyridazine | nih.gov |

Reactions with Main Group Elements and Organometallic Species

The reactivity of this compound extends to interactions with various main group elements and organometallic compounds, leading to the formation of novel structures and intermediates.

Reactivity with Diborane(4)-Derivatives

Detailed research findings on the direct reaction of this compound with diborane(4)-derivatives are not prominently available in the surveyed chemical literature. The exploration of such reactions would be of interest to determine the potential for borylative functionalization of the acetylene core or cleavage of the tin-carbon bonds.

Interaction with Organoaluminum Compounds and Ate Complex Formation

The interaction of this compound with organoaluminum compounds has been investigated, particularly in the context of forming aluminum-containing heterocycles. Research into the reaction of a bulky aluminum(I) compound, LAl (where L is a sterically demanding ligand), with acetylenes has provided insights into this area. While the silicon analogue, bis(trimethylsilyl)acetylene (B126346), reacts with LAl to form a stable aluminacyclopropene, studies have shown that under similar conditions, this compound does not yield the corresponding stannyl-substituted aluminacyclopropene. This difference in reactivity highlights the influence of the heteroatom (Si vs. Sn) on the reaction pathway.

The formation of "ate" complexes, which are anionic complexes formed by the addition of a Lewis base to a Lewis acidic metal center, is a fundamental concept in organometallic chemistry. In the context of this compound and organoaluminum compounds, the formation of a stannyl-aluminate "ate" complex would involve the addition of a trimethylstannyl anion (or a related species) to the aluminum center. However, specific studies detailing the successful formation and characterization of such ate complexes from the direct reaction of this compound with common organoaluminum reagents like trialkylaluminum are not well-documented.

Coordination Chemistry and Ligand Properties of Bis Trimethylstannyl Acetylene

Bis(trimethylstannyl)acetylene as a Ligand in Transition Metal Complexes

As an alkyne, this compound possesses a carbon-carbon triple bond, which is a rich source of π-electrons, making it a potential ligand for transition metals. The interaction typically involves the donation of electron density from the π-orbitals of the alkyne to the vacant d-orbitals of the metal center, and a concomitant back-donation from the metal's d-orbitals to the π*-antibonding orbitals of the alkyne. This Dewar-Chatt-Duncanson model of bonding is fundamental to understanding the coordination of alkynes to transition metals.

The trimethylstannyl groups in this compound are expected to influence its ligand properties. The tin atoms can affect the electronic and steric characteristics of the acetylene (B1199291) unit. Electronically, the trimethylstannyl group is generally considered to be electron-donating, which would increase the electron density on the acetylene triple bond and potentially enhance its σ-donating ability as a ligand. Sterically, the bulky trimethylstannyl groups can influence the coordination geometry and the accessibility of the metal center.

Despite these theoretical considerations, there is a significant lack of well-documented examples of transition metal complexes where this compound acts as a primary ligand. Much of the research in this area has focused on the more stable and reactive bis(trimethylsilyl)acetylene (B126346).

Formation and Characterization of Metal-Alkyne Adducts

The formation of metal-alkyne adducts with this compound would involve the direct reaction of the organostannane with a suitable transition metal precursor, typically a complex with labile ligands that can be easily displaced. The characterization of such adducts would rely on a combination of spectroscopic and crystallographic techniques.

Key characterization methods would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR would be crucial for characterizing the organic and organometallic fragments of the complex. Upon coordination, shifts in the resonance of the acetylenic carbons in the ¹³C NMR spectrum would be expected. ¹¹⁹Sn NMR could provide valuable information about the electronic environment of the tin atoms.

Infrared (IR) Spectroscopy: A significant decrease in the C≡C stretching frequency in the IR spectrum upon coordination is a hallmark of alkyne-metal complex formation, indicating a weakening of the triple bond.

X-ray Crystallography: Single-crystal X-ray diffraction would provide unambiguous structural information, including bond lengths, bond angles, and the coordination geometry around the metal center. This would reveal the extent of the interaction between the alkyne and the metal.

However, a thorough search of scientific databases reveals a scarcity of published studies detailing the synthesis and comprehensive characterization of metal-alkyne adducts specifically with this compound.

Role in the Synthesis of Metal-Containing Polyalkyne Polymers

Metal-containing polyalkyne polymers are a class of materials that have garnered interest for their potential applications in electronics, optics, and catalysis. These polymers feature a conjugated backbone of alternating single and triple bonds, with metal centers incorporated into the polymer chain. This compound could theoretically serve as a monomer in the synthesis of such polymers.

One potential synthetic route is through polycondensation reactions, where the trimethylstannyl groups could be eliminated in a cross-coupling reaction with a suitable metal dihalide precursor. This would lead to the formation of a polymer chain with repeating metal-alkyne units.

Investigation of Optical Properties in Polymeric Systems

The optical properties of metal-containing polyalkyne polymers are of significant interest. The extended π-conjugation along the polymer backbone can lead to interesting photophysical behaviors, such as absorption and emission in the UV-visible region. The nature of the metal incorporated into the polymer chain can significantly influence these properties, potentially leading to luminescence or other photoresponsive behaviors.

Should polymers derived from this compound be synthesized, their optical properties would be investigated using techniques such as:

UV-Visible Absorption Spectroscopy: To determine the electronic transitions and the extent of π-conjugation.

Photoluminescence (PL) Spectroscopy: To study the emission properties, including the emission wavelength and quantum yield.

Due to the lack of reported synthesis of metal-containing polyalkyne polymers using this compound as a monomer, there is no available data on the investigation of their optical properties.

Theoretical and Computational Studies on Bis Trimethylstannyl Acetylene

Density Functional Theory (DFT) Investigations of Electronic Structure and Bonding

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic landscape and bonding characteristics of organometallic compounds like Bis(trimethylstannyl)acetylene. While direct DFT studies on the electronic structure of this compound are not extensively detailed in the provided literature, analyses of related complexes and applications of quantum-chemical calculations provide a strong framework for understanding its properties.

Electron diffraction data for this compound have been analyzed using parameters derived from scaled quantum-chemical force fields. researchgate.net This approach helps refine the understanding of the molecule's geometry by accounting for vibrational effects. researchgate.net The analysis of the Me3SnC≡CSnMe3 molecule considered a one-dimensional dynamic model where the trimethylstannyl (SnMe3) groups exhibit free internal rotation around the linear Sn−C≡C−Sn axis. researchgate.net

Studies on analogous bis(trimethylsilyl)acetylene (B126346) complexes, such as Cp2M(η2‐Me3SiC2SiMe3) where M is a transition metal, have utilized DFT calculations to probe the bonding situation. nih.gov For instance, calculations on a model titanocene (B72419) complex, Cp2Ti(η2‐H3SiC2SiH3), were performed using the B3LYP density functional to understand the interaction between the metal center and the silyl-substituted acetylene (B1199291) ligand. nih.gov These types of studies are crucial for understanding how the electronic structure of the acetylene core is perturbed by the bulky trimethylstannyl substituents. The topological analysis of the Electron Localization Function (ELF) is another DFT-based method used to study bonding in complex reactions, providing detailed insight into the formation of new bonds. mdpi.com

| Parameter | Description |

| r(Sn-C≡) | Bond length between tin and the acetylenic carbon |

| r(C≡C) | Bond length of the carbon-carbon triple bond |

| r(Sn-CH3) | Bond length between tin and the methyl carbon |

| ∠(C-Sn-C) | Angle between the methyl carbons and the tin atom |

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry provides indispensable tools for mapping the potential energy surfaces of chemical reactions, identifying transition states, and elucidating reaction mechanisms. smu.eduresearchgate.net The analysis of a reaction path can be partitioned into distinct phases: a contact phase, a preparation phase, one or more transition state phases where bond breaking and formation occur, a product adjustment phase, and a separation phase. smu.edu

For reactions involving organometallic acetylene complexes, computational studies can reveal crucial mechanistic details. For example, DFT calculations on the reaction of a titanocene bis(trimethylsilyl)acetylene complex with CpCr(CO)3H showed that the processes for H2 loss and the subsequent formation of a Ti(III)-Cr dimer are exergonic. nih.gov Such calculations help to understand the thermodynamic driving forces behind each step of the reaction. While specific, detailed computational analyses of reaction mechanisms starting from this compound were not found, the methodologies are well-established for analogous systems. smu.edumontclair.edu These approaches allow for the study of complex kinetics and the identification of intermediates and transition states that are often difficult to observe experimentally. smu.edumontclair.edu

Prediction of Regioselectivity and Stereochemistry in Reactions

A key application of computational analysis is the prediction of reaction outcomes, particularly regioselectivity and stereochemistry. researchgate.net In reactions involving substituted acetylenes, the nature of the substituents can strongly influence the reaction pathway.

Computational studies on the coupling reactions of related silyl-substituted alkynes (RC2SiMe3) with group 4 metallocenes have provided insight into how regioselectivity is controlled. nih.gov It was found that the relative strength of the bonds formed between the metal center and the different acetylenic carbons plays a decisive role. For instance, the Ti−CSiMe3 bond is stronger than a Ti−CR bond (where R is a different substituent). nih.gov This difference in bond strength dictates the preferred orientation of the alkyne as it couples with another substrate, thereby controlling the regioselectivity of the product. nih.gov This principle can be extended to predict the outcomes of reactions involving this compound, where the relative strength of the Metal-CSnMe3 bond would be a key factor in determining the regiochemical outcome of coupling and insertion reactions.

Advanced Modeling for Molecular Dynamics and Vibrational Spectra

Advanced computational models are used to simulate the dynamic behavior and spectroscopic properties of molecules.

Molecular Dynamics (MD) simulations can provide a detailed picture of the motion of atoms and molecules over time. mdpi.com For example, constant-pressure MD simulations have been performed on crystalline trans-polyacetylene to study its lattice thermal expansion and compressibility. aps.org While specific MD simulations focused on this compound are not detailed in the provided results, this technique is broadly applicable for studying the dynamics of its constituent groups, such as the internal rotation of the SnMe3 moieties, and for understanding its behavior in condensed phases.

Vibrational Spectra of molecules can be accurately predicted using quantum-chemical calculations. These calculations are essential for interpreting experimental spectra obtained from techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy. e-journals.innih.govmdpi.com For this compound, root-mean-square amplitudes and harmonic shrinkage corrections, which are crucial for analyzing gas-phase electron diffraction data, have been calculated from a scaled quantum-chemical force field. researchgate.net This demonstrates a direct link between computational vibrational analysis and the determination of molecular structure. researchgate.net Computational studies on acetylene and its derivatives have successfully calculated vibrational bands and rotational constants, showing good agreement with experimental data. e-journals.insemanticscholar.org These methods can be applied to this compound to predict its vibrational frequencies and to assign the modes observed in experimental IR and Raman spectra.

Advanced Applications in Materials Science and Organic Synthesis

Utilization in the Development of Functional Materials

The distinct chemical properties of Bis(trimethylstannyl)acetylene make it a valuable precursor and component in the fabrication of functional materials with tailored characteristics.

This compound serves as a precursor material in thin film deposition processes. americanelements.com Organometallic compounds are often employed in chemical vapor deposition (CVD) and related techniques to create thin, uniform layers of material on a substrate. The volatility and decomposition characteristics of such precursors are critical for controlling the film's composition and properties.

As a specialized organometallic reagent, this compound finds applications in industrial chemistry and the broader development of new materials. americanelements.com Its utility stems from its role as a source of the acetylene (B1199291) moiety, which can be incorporated into larger structures to impart specific electronic or physical properties. This makes it a component in the synthesis of advanced polymers and other performance-oriented materials.

The integration of this compound into conjugated systems is a key area of its application, particularly for electronic devices like organic light-emitting diodes (OLEDs) and organic solar cells. Conjugated systems, characterized by alternating single and multiple bonds, are essential for charge transport in these devices. rsc.org

This compound functions as a critical building block for creating the backbones of conjugated polymers. The central carbon-carbon triple bond extends the conjugation of a polymer chain, which is a fundamental requirement for efficient electron and hole mobility. The trimethylstannyl ((CH₃)₃Sn) groups act as reactive sites, enabling the molecule to be coupled with other aromatic or unsaturated monomers through cross-coupling reactions, such as the Stille coupling. This allows for the precise construction of polymers with desired electronic and optical properties. While its silicon-containing analog, bis(trimethylsilyl)acetylene (B126346), is well-documented in the formation of conjugated polymers and macrocycles, the tin derivative offers an alternative and highly effective route for these syntheses. nih.gov

This compound is instrumental in the creation of functionalized surfaces. The acetylene group is a highly versatile chemical handle for subsequent modification. By anchoring this molecule or a similar acetylene-terminated species to a substrate, the surface becomes equipped with reactive alkyne units. These units can then undergo highly efficient and specific reactions, such as the copper-catalyzed azide-alkyne cycloaddition, a form of "click chemistry". kilianlab.com This process allows for the covalent attachment of a wide array of molecules, including those that can impart anti-fouling properties, serve as biosensors, or act as platforms for molecular electronics. kilianlab.com

Role as a Versatile Building Block in Complex Organic Synthesis

Organic building blocks are foundational functionalized molecules used for the bottom-up assembly of complex molecular structures. this compound exemplifies such a building block, providing chemists with a tool to introduce a key structural unit into larger molecules.

This compound serves as a stable and manageable surrogate for acetylene gas in complex organic synthesis. wikipedia.org Acetylene itself is a fundamental two-carbon unit, but its gaseous nature can make it difficult to handle in many laboratory settings. mdpi.comnih.govresearchgate.net Compounds like this compound provide the same C₂ building block in a solid, more convenient form.

The trimethylstannyl groups can be selectively cleaved under specific reaction conditions, revealing a reactive acetylide that can be incorporated into a target molecule. This approach has been pivotal in the synthesis of complex natural products and other intricate organic structures where the precise insertion of an ethyne (B1235809) unit is required. wikipedia.org The reactivity of the tin-carbon bond makes it particularly suitable for a variety of coupling reactions, solidifying its role as a technologically valuable building block for creating more complex materials. nih.gov

Contribution to Pharmaceutical and Agrochemical Intermediates

This compound serves as a versatile building block in organic synthesis, offering a gateway to a variety of complex molecules, including those with potential applications as intermediates in the pharmaceutical and agrochemical industries. Its primary utility lies in its function as a synthetic equivalent of acetylene, providing a stable and manageable source of the C≡C unit for constructing elaborate molecular architectures. The trimethylstannyl groups activate the acetylenic bond for various coupling reactions and can be selectively cleaved under specific conditions, allowing for the sequential introduction of different substituents.

The application of organotin compounds, such as this compound, in the synthesis of biologically active molecules is well-established, particularly through palladium-catalyzed cross-coupling reactions like the Stille coupling. This reaction enables the formation of carbon-carbon bonds between the acetylenic core of this compound and various organic electrophiles, leading to the construction of substituted alkynes. These substituted alkynes are crucial precursors for a wide range of heterocyclic and carbocyclic systems that form the backbone of many pharmaceutical drugs and agrochemicals.

While direct, publicly available research detailing the use of this compound in the synthesis of specific, named pharmaceutical or agrochemical intermediates is limited, its potential contribution can be inferred from the broader context of acetylene and organostannane chemistry in drug discovery and development. The acetylene moiety itself is a key structural feature in a number of bioactive compounds, and the ability to introduce it into complex molecules via reagents like this compound is of significant synthetic importance.

Detailed Research Findings

Research in the field of medicinal and agricultural chemistry often focuses on the synthesis of novel molecular scaffolds to explore new biological activities. In this context, this compound can be employed to create libraries of disubstituted acetylenes, which can then be further elaborated into more complex structures. For instance, the reaction of this compound with two different aryl or heteroaryl halides in a stepwise manner, utilizing the differential reactivity of the tin-carbon bonds or by controlling the stoichiometry, can lead to unsymmetrically substituted diarylacetylenes. These structures are of interest as they can mimic the geometry of stilbenes and other important pharmacophores.

Furthermore, the acetylenic bonds introduced via this compound can participate in various cycloaddition reactions to form five- and six-membered heterocyclic rings, which are prevalent in a vast number of drugs and pesticides. For example, the [3+2] cycloaddition of an azide (B81097) with an alkyne (a click reaction) to form a triazole ring is a powerful tool in medicinal chemistry, and this compound can serve as the alkyne precursor in such transformations.

The table below illustrates the potential synthetic transformations of this compound that can lead to key intermediates for bioactive compounds.

| Reaction Type | Reactant(s) | Product Type | Potential Application |

| Stille Coupling | Aryl/Heteroaryl Halides | Diaryl/Diheteroarylacetylenes | Precursors to stilbene (B7821643) analogues, kinase inhibitors |

| Sonogashira Coupling (after mono-desilylation) | Aryl/Heteroaryl Halides | Monoaryl/Monoheteroarylacetylenes | Building blocks for natural product synthesis |

| Cycloaddition Reactions | Azides, Nitrones, etc. | Triazoles, Isoxazoles, etc. | Scaffolds for various drug candidates |

| Halogenation | I₂, Br₂ | Dihaloacetylenes | Intermediates for further functionalization |

It is important to note that while the synthetic potential is high, the toxicity of organotin compounds necessitates careful handling and purification procedures to ensure that the final pharmaceutical or agrochemical products are free from tin residues.

Future Research Directions and Perspectives for Bis Trimethylstannyl Acetylene Chemistry

Exploration of Novel Reactivity and Unprecedented Transformations

While bis(trimethylstannyl)acetylene has been utilized in various chemical transformations, its full reactive potential remains to be unlocked. Future research will likely focus on uncovering novel reaction pathways and unprecedented molecular transformations.

One promising area of exploration is the expansion of its utility in cycloaddition reactions . Although its silicon analogue, bis(trimethylsilyl)acetylene (B126346) (BTMSA), has been more extensively studied in this context, this compound offers unique advantages due to the distinct electronic nature of the tin-carbon bond. Researchers are expected to investigate its participation in [2+2], [4+2], and other higher-order cycloadditions with a wider range of unsaturated partners. The development of stereoselective cycloaddition methodologies will be a key focus, potentially leading to the synthesis of complex carbocyclic and heterocyclic frameworks with high efficiency and control. For instance, its reaction with 1,1-disubstituted alkenes has been shown to yield [2+2]-cycloadducts, a transformation that can be further explored with various substrates and catalytic systems. scispace.com

Another avenue for exploration lies in Stille cross-coupling reactions . The carbon-tin bonds in this compound are amenable to palladium-catalyzed cross-coupling, a cornerstone of modern organic synthesis. Future work will likely involve the development of more efficient and selective coupling protocols with a broader scope of organic electrophiles. This could include challenging substrates that are currently incompatible with existing methods. The synthesis of novel conjugated polymers and complex organic molecules through iterative cross-coupling reactions represents a significant area of potential advancement.

Furthermore, the reactivity of this compound in the presence of transition metal catalysts beyond palladium is an area ripe for discovery. Investigating its behavior with catalysts based on copper, nickel, gold, and other metals could unveil entirely new modes of activation and reaction pathways, leading to the development of innovative synthetic tools.

Design and Synthesis of New this compound Derivatives with Tailored Properties

The core structure of this compound provides a versatile scaffold for the design and synthesis of new derivatives with customized properties. By modifying the trimethylstannyl groups or the acetylene (B1199291) core, researchers can fine-tune the electronic, steric, and reactive characteristics of the molecule.

A key research direction will be the synthesis of functionally substituted derivatives . This could involve the introduction of various organic moieties onto the tin atoms, replacing one or more of the methyl groups. Such modifications could impart new functionalities, such as chirality for asymmetric synthesis, or specific electronic properties for applications in materials science. For example, the incorporation of long-chain alkyl groups could enhance solubility in nonpolar solvents, while the attachment of chromophores could lead to new photoactive materials.

Moreover, the development of unsymmetrical bis(stannyl)acetylene derivatives , where the two tin-containing groups are different, will open up new possibilities for selective sequential reactions. This would allow for the stepwise introduction of different organic fragments, providing a powerful tool for the construction of complex molecular architectures.

The synthesis of these novel derivatives will require the development of new and efficient synthetic methodologies. This will likely involve a combination of traditional organometallic chemistry and modern synthetic techniques, such as flow chemistry and high-throughput screening, to accelerate the discovery and optimization of new synthetic routes.

| Potential Derivative Class | Tailored Property | Potential Application Area |

| Chiral Bis(trialkylstannyl)acetylenes | Enantioselectivity | Asymmetric Catalysis |

| Chromophore-Functionalized Derivatives | Photo- and Electro-activity | Organic Electronics, Sensors |

| Polymerizable Bis(stannyl)acetylenes | Controlled Polymer Architecture | Advanced Materials, Nanotechnology |

| Water-Soluble Derivatives | Aqueous Phase Reactivity | Green Chemistry, Biochemistry |

Advancements in Catalytic Applications and Sustainable Synthesis

The principles of green chemistry are increasingly guiding the development of new chemical processes. This compound and its derivatives have the potential to play a significant role in the advancement of catalytic applications and sustainable synthesis.

Future research is expected to focus on the development of catalytic cycles where this compound acts as a key component. For instance, its ability to participate in transmetalation reactions could be exploited in the design of new catalytic cross-coupling reactions that are more atom-economical and generate less waste.

The use of organotin compounds as catalysts is an emerging field. nih.gov Investigations into the catalytic activity of this compound and its derivatives in various organic transformations, such as hydrostannylation, polymerization, and ring-opening reactions, could lead to the discovery of novel and efficient catalytic systems. For example, organotin compounds have been explored as catalysts for acetylene hydrochlorination. nih.gov

Furthermore, the development of sustainable synthetic routes to this compound itself will be a crucial area of research. This could involve the use of renewable starting materials and the development of catalytic processes that minimize the use of hazardous reagents and solvents. The exploration of mechanochemical or flow-based synthetic methods could also contribute to more sustainable production processes.

| Catalytic Application Area | Potential Role of this compound | Sustainability Benefit |

| Cross-Coupling Reactions | Transmetalation Reagent | High Atom Economy, Reduced Waste |

| Polymerization | Monomer or Catalyst Component | Access to Novel Polymer Architectures |

| Acetylene Functionalization | Acetylene Surrogate | Safer Handling of Acetylene Gas |

Interdisciplinary Applications and Emerging Technologies Utilizing Organotin Acetylenes

The unique properties of organotin acetylenes, including this compound, make them attractive candidates for a range of interdisciplinary applications and emerging technologies.

In the field of materials science , these compounds can serve as valuable precursors for the synthesis of novel materials with tailored electronic and optical properties. For example, their use in the synthesis of conjugated polymers could lead to the development of new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The incorporation of tin atoms into the polymer backbone can significantly influence the material's properties, offering a unique handle for tuning performance. A patent has already described the use of related organometallic compounds in olefin polymerization. google.com

The potential applications of organotin acetylenes in nanotechnology are also beginning to be explored. Their ability to self-assemble or to be incorporated into larger supramolecular structures could be harnessed for the fabrication of nanowires, nanotubes, and other nanoscale architectures. These materials could find applications in areas such as nanoelectronics, sensing, and drug delivery.

Furthermore, the reactivity of the carbon-tin bond could be exploited in the development of new sensing technologies . For example, sensors based on the specific reaction of this compound with certain analytes could be designed for environmental monitoring or medical diagnostics.

As our understanding of the fundamental chemistry of this compound deepens, it is anticipated that its applications will extend into yet unforeseen areas of science and technology, solidifying its position as a key building block in the chemist's toolkit.

Q & A

Basic: What are common synthetic routes for preparing Bis(trimethylstannyl)acetylene derivatives in organic synthesis?

This compound is primarily used as a stannylated acetylene precursor in coupling reactions. A key method involves its acylation with ethoxyoxalyl chloride under solvent-free conditions at room temperature, yielding 1-ethoxyoxalyl-2-trimethylstannylacetylene (82% yield) . This approach avoids the need for catalysts or solvents, simplifying purification. Alternative routes, such as reactions with lithium chloroacetylenide or bis(trimethylsilyl)acetylene, often fail due to poor reactivity or side reactions, making the stannylated derivative more versatile . Stille-type coupling with this compound is also employed to synthesize complex allenynes and conjugated polymers, leveraging its stability and selectivity in cross-coupling reactions .

Basic: How is this compound utilized in Stille polymerization for conjugated polymers?

In Stille polymerization, this compound acts as a monomer to form π-conjugated polymers. For example, microwave-assisted polymerization in anhydrous chlorobenzene with donor monomers (e.g., 2,5-bis(trimethylstannyl)thiophene) produces high-molecular-weight polymers with yields exceeding 80% under optimized conditions. Post-polymerization Soxhlet washing isolates soluble fractions, though solubility issues arise with short side chains . Structural validation via elemental analysis and NMR ensures backbone integrity, critical for electronic applications .

Advanced: What experimental precautions are critical when handling this compound to ensure safety and reaction efficacy?

Due to its high flammability (flash point: 2°C) and toxicity, strict safety protocols are required:

- Ventilation : Use fume hoods to prevent inhalation of vapors or dust.

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.

- Storage : Keep in sealed containers under inert gas (e.g., argon) at ≤4°C to prevent oxidation.

- Reaction Setup : Avoid sparks or open flames; use grounding for static-sensitive steps.

Leaks require immediate containment with inert absorbents (e.g., sand) and disposal via authorized chemical waste facilities .

Advanced: How can researchers troubleshoot failed acylation reactions involving this compound?

Failed acylation often stems from competing side reactions or reagent incompatibility. For example, lithium chloroacetylenide fails due to steric hindrance from trimethylstannyl groups . To resolve:

- Alternative Electrophiles : Use ethoxyoxalyl chloride instead of bulkier acylating agents.

- Solvent Optimization : Solvent-free conditions minimize byproduct formation.

- Catalyst Screening : Introduce CuI (1-5 mol%) to enhance reactivity in Stille couplings .

Characterize intermediates (e.g., via GC-MS or NMR) to identify unreacted starting materials or decomposition products.

Advanced: What strategies optimize the reaction efficiency of this compound in Diels-Alder reactions with 2-pyrones?

Diels-Alder reactions with 2-pyrones require precise control:

- Symmetry : Use symmetrically substituted pyrones (e.g., 5-carbomethoxy-2-pyrone) to avoid isomer formation. This compound reacts regioselectively, yielding single benzene derivatives after CO₂ elimination .

- Temperature : Moderate heating (60-80°C) accelerates cycloaddition without decomposing the stannyl group.

- Additives : Lewis acids like SnCl₄ can stabilize transition states, improving yields.

Monitor reaction progress via TLC or in situ IR spectroscopy to detect CO₂ evolution .

Advanced: How does the stability of this compound impact its reactivity in organometallic polymer synthesis?

The trimethylstannyl groups enhance stability by shielding the acetylene core from premature oxidation. This stability allows its use in multi-step syntheses, such as rigid-rod Pt(II) acetylide polymers. However, Sn–C bond cleavage can occur under strong acidic or nucleophilic conditions. Mitigation strategies include:

- Low-Temperature Reactions : Conduct couplings below 0°C to preserve Sn–C bonds.

- Inert Atmosphere : Use Schlenk lines to exclude moisture and oxygen .

Post-polymerization, residual tin is removed via chelating agents (e.g., EDTA) to avoid toxicity in material applications .

Advanced: What analytical methods resolve structural ambiguities in products derived from this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR identify Sn–C coupling patterns (e.g., couplings).

- X-ray Crystallography : Resolves regiochemistry in Diels-Alder adducts .

- Elemental Analysis : Confirms C/Sn ratios in polymers, detecting incomplete coupling .

- Mass Spectrometry : HRMS distinguishes between isomers in unsymmetrical reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.